molecular formula C7H8N2O3 B8622911 2-nitro-3-Pyridineethanol

2-nitro-3-Pyridineethanol

Cat. No.: B8622911
M. Wt: 168.15 g/mol
InChI Key: AYHBNOVBZWYIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-nitro-3-Pyridineethanol is a heterocyclic organic compound with a pyridine ring substituted with a hydroxyethyl group at the third position and a nitro group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-nitro-3-Pyridineethanol typically involves the nitration of 3-(2-Hydroxyethyl)pyridine. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position.

Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of heterogeneous catalysts can also be explored to improve the selectivity and reduce the environmental impact of the nitration process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The hydroxyethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: 3-(2-Aminoethyl)-2-nitropyridine.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

2-nitro-3-Pyridineethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential as a precursor in the synthesis of drugs with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-nitro-3-Pyridineethanol depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxyethyl and nitro groups play crucial roles in its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

    3-(2-Hydroxyethyl)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Nitropyridine: Lacks the hydroxyethyl group, which affects its solubility and reactivity.

    3-(2-Hydroxyethyl)-4-nitropyridine: Similar structure but with the nitro group at a different position, leading to different chemical and biological properties.

Uniqueness: 2-nitro-3-Pyridineethanol is unique due to the presence of both the hydroxyethyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

2-(2-nitropyridin-3-yl)ethanol

InChI

InChI=1S/C7H8N2O3/c10-5-3-6-2-1-4-8-7(6)9(11)12/h1-2,4,10H,3,5H2

InChI Key

AYHBNOVBZWYIBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dimethyl sulfide-borane complex (15.9 mL, 32 mmol) was added to a solution of 2-nitro-3-vinylpyridine (2.4 g, 15.9 mmol) (Yamaka et. al., Heterocycles, 1992, 34, 2379-2384) in tetrahydrofuran (30 mL) under argon. The reaction was stirred at 200C for 2 h, and concentrated in vacuo. The concentrate was redissolved in tetrahydrofuran and stirred overnight with 20% aqueous sodium hydroxide (20 mL) and 30% hydrogen peroxide solution (20 mL). Methylene chloride was added and the mixture extracted with saturated sodium bicarbonate, and the organic phase dried over sodium sulfate. The crude product was purified (silica gel, 0-50% ethyl acetate in hexane gradient elution) to produce the title compound (0.300 g). MS 169 (M+1).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
200C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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